N-(4-ethoxyphenyl)-3-nitrobenzamide
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Overview
Description
N-(4-ethoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of an ethoxy group attached to the phenyl ring and a nitro group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-nitrobenzamide typically involves the nitration of 4-ethoxyaniline followed by the acylation of the resulting nitroaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring. The acylation step involves reacting the nitroaniline with benzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: N-(4-ethoxyphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethoxyaniline and 3-nitrobenzoic acid.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The ethoxy group and benzamide moiety contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-3-nitrobenzamide can be compared with other nitrobenzamide derivatives such as:
N-(4-methoxyphenyl)-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
N-(4-ethoxyphenyl)-4-nitrobenzamide: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
N-(4-ethoxyphenyl)-3-aminobenzamide:
This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-8-6-12(7-9-14)16-15(18)11-4-3-5-13(10-11)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFHULEMXNOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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